2-(6-Cyanopyridin-3-yl)acetic acid
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Overview
Description
“2-(6-Cyanopyridin-3-yl)acetic acid” is an organic compound with the molecular weight of 162.15 . It is also known as “(6-cyano-3-pyridinyl)acetic acid” and has the InChI code "1S/C8H6N2O2/c9-4-7-2-1-6 (5-10-7)3-8 (11)12/h1-2,5H,3H2, (H,11,12)" .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of “2-(6-Cyanopyridin-3-yl)acetic acid” is represented by the formula C8H6N2O2 .Physical And Chemical Properties Analysis
“2-(6-Cyanopyridin-3-yl)acetic acid” is a powder that is stored at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
2-(6-Cyanopyridin-3-yl)acetic acid: serves as a valuable building block in medicinal chemistry. Researchers explore its derivatives for various therapeutic purposes:
- Antibacterial and Antifungal Agents : Substituted imidazo[1,2-a]pyridines, including those derived from this compound, exhibit broad-spectrum antibacterial and antifungal activity .
- Antiviral Compounds : Imidazo[1,2-a]pyridine derivatives have shown promise as antiviral agents .
- Anti-Inflammatory Drugs : Some derivatives possess anti-inflammatory properties .
- Cancer Treatment : Studies propose the use of imidazo[1,2-a]pyridine derivatives in cancer therapy .
- Cardiovascular Disease : These compounds may find applications in cardiovascular drug development .
- Alzheimer’s Disease : Research explores their potential in Alzheimer’s treatment .
Pharmaceutical Intermediates
- Synthetic Precursor : 2-(6-Cyanopyridin-3-yl)acetic acid serves as an intermediate in the synthesis of other compounds. Its versatile reactivity allows access to diverse chemical structures.
Biochemical Studies
- Tool Compound : Researchers use this compound as a tool in biochemical investigations. Its interactions with enzymes, receptors, or other biomolecules provide insights into biological processes.
Multicomponent Reactions
- Efficient Synthesis : The compound participates in multicomponent reactions, enabling the streamlined synthesis of imidazo[1,2-a]pyridine derivatives. These reactions offer advantages in terms of yield and simplicity .
N-Arylimino-Pyrano[2,3-c]pyridine Derivatives
- Reaction Pathway : The compound reacts with aromatic amines in boiling acetic acid to yield N-arylimino-pyrano[2,3-c]pyridine derivatives. This reaction pathway contributes to the diversity of pyridine-based compounds .
Practical Considerations
- Availability : Researchers appreciate the accessibility of 2-(6-Cyanopyridin-3-yl)acetic acid, as it avoids the use of specific reagents that may be hard to source .
- Single-Stage Synthesis : Developing methods for one-step synthesis with high yields remains an ongoing challenge, but multicomponent reactions offer promise .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives, which this compound is a part of, are important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The reaction mechanism of similar compounds, such as cyanoacetamides, proceeds smoothly via the formation of non-isolable intermediates . These intermediates can readily react with nucleophilic reagents such as aromatic amines to give N-arylimino-pyrano[2,3-c]pyridine derivatives .
Biochemical Pathways
It’s known that cyanoacetamide derivatives are utilized extensively in the formation of various organic heterocycles , which are involved in a wide range of biochemical pathways.
Result of Action
It’s known that the active hydrogen on c-2 of cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions , leading to the formation of various heterocyclic compounds.
properties
IUPAC Name |
2-(6-cyanopyridin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-7-2-1-6(5-10-7)3-8(11)12/h1-2,5H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIRALHNPJYYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Cyanopyridin-3-yl)acetic acid | |
CAS RN |
1211526-77-0 |
Source
|
Record name | 2-(6-cyanopyridin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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